molecular formula C20H22N4O2S B11066215 N-ethyl-2-{5-oxo-1-phenyl-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide

N-ethyl-2-{5-oxo-1-phenyl-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B11066215
M. Wt: 382.5 g/mol
InChI Key: JPRSHHATDNXJHM-UHFFFAOYSA-N
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Description

N-ethyl-2-{5-oxo-1-phenyl-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a thioxoimidazolidinone core, a phenyl group, and a pyridinyl ethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-{5-oxo-1-phenyl-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, with a thiourea compound under acidic conditions to form the thioxoimidazolidinone ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using a phenyl acyl chloride and an appropriate catalyst.

    Attachment of the Pyridinyl Ethyl Side Chain: This step involves the alkylation of the imidazolidinone core with a pyridinyl ethyl halide under basic conditions.

    N-Ethylation: The final step involves the ethylation of the nitrogen atom in the imidazolidinone ring using an ethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-{5-oxo-1-phenyl-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ethyl side chain, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

N-ethyl-2-{5-oxo-1-phenyl-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-{5-oxo-1-phenyl-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and affecting DNA replication and transcription.

Comparison with Similar Compounds

N-ethyl-2-{5-oxo-1-phenyl-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide can be compared with other similar compounds, such as:

    Imidazolidinones: Compounds with similar core structures but different substituents, which may exhibit varying biological activities.

    Thioxoimidazolidinones: Compounds with a thioxo group, which may have different reactivity and properties.

    Pyridinyl Derivatives: Compounds with pyridinyl side chains, which may influence their interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

N-ethyl-2-[5-oxo-1-phenyl-3-(2-pyridin-4-ylethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C20H22N4O2S/c1-2-22-18(25)14-17-19(26)24(16-6-4-3-5-7-16)20(27)23(17)13-10-15-8-11-21-12-9-15/h3-9,11-12,17H,2,10,13-14H2,1H3,(H,22,25)

InChI Key

JPRSHHATDNXJHM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1C(=O)N(C(=S)N1CCC2=CC=NC=C2)C3=CC=CC=C3

Origin of Product

United States

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